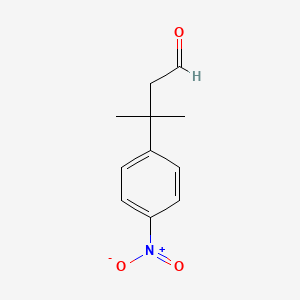

3-Methyl-3-(4-nitrophenyl)butanal

Description

3-Methyl-3-(4-nitrophenyl)butanal is a branched aliphatic aldehyde substituted with a 4-nitrophenyl group at the third carbon of the butanal chain. Its structure combines the reactivity of an aldehyde functional group with the electron-withdrawing effects of the nitro-substituted aromatic ring. This compound is of interest in organic synthesis, particularly in condensation reactions and pharmaceutical intermediates, as evidenced by methodologies involving structurally related aldehydes in drug synthesis (e.g., Rizatriptan benzoate preparation) .

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

3-methyl-3-(4-nitrophenyl)butanal |

InChI |

InChI=1S/C11H13NO3/c1-11(2,7-8-13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |

InChI Key |

GWRYLLGQKMZOFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparative Data for Selected Aldehydes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C, estimated) | Solubility (Polarity Trend) |

|---|---|---|---|---|---|---|

| This compound | Not explicitly listed | C₁₁H₁₃NO₃ | 207.23 | 4-Nitrophenyl, branched | ~300 (decomposes) | Low in non-polar solvents |

| 3-Methylbutanal (Isovaleraldehyde) | 590-86-3 | C₅H₁₀O | 86.13 | Aliphatic, branched | 92–94 | Miscible in organic solvents |

| 2-Methylbutanal | 96-17-3 | C₅H₁₀O | 86.13 | Aliphatic, linear | 102–103 | Similar to 3-Methylbutanal |

| 4-(Dimethylamino)butanal dimethylacetal | Not listed | C₈H₁₉NO₂ | 161.24 | Dimethylamino, acetal | ~200–220 | Moderate polarity |

Key Observations:

- Substituent Effects: The 4-nitrophenyl group in this compound introduces significant polarity and steric hindrance compared to aliphatic aldehydes like 3-Methylbutanal. This reduces solubility in non-polar solvents and increases thermal stability, leading to higher decomposition temperatures .

- Pharmaceutical Relevance: While 3-Methylbutanal derivatives are often used in flavoring agents, this compound’s nitro-aromatic structure aligns it with intermediates in drug synthesis, such as steps seen in Rizatriptan benzoate production .

Stability and Handling

- Storage: Requires protection from light and moisture due to the nitro group’s sensitivity to degradation, unlike aliphatic aldehydes, which are primarily stabilized against oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.